molecular formula C16H17N5O2S B2702919 3-({4-[(Pyridin-4-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile CAS No. 2190954-95-9

3-({4-[(Pyridin-4-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile

Cat. No.: B2702919
CAS No.: 2190954-95-9
M. Wt: 343.41
InChI Key: LOYXVWPMWAMRMJ-UHFFFAOYSA-N
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Description

3-({4-[(Pyridin-4-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(Pyridin-4-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Substitution with Pyridine: The piperazine intermediate is then reacted with a pyridine derivative under controlled conditions to introduce the pyridine moiety.

    Introduction of the Sulfonyl Group: The resulting compound is further reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Formation of the Carbonitrile Group: Finally, the compound is treated with a cyanating agent to introduce the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(Pyridin-4-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({4-[(Pyridin-4-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-({4-[(Pyridin-4-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile
  • 3-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile

Uniqueness

3-({4-[(Pyridin-4-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile is unique due to the specific positioning of the pyridine moiety, which can influence its binding affinity and specificity towards molecular targets. This positional isomerism can result in different biological activities and applications compared to its analogs.

Properties

IUPAC Name

3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c17-12-15-16(2-1-5-19-15)24(22,23)21-10-8-20(9-11-21)13-14-3-6-18-7-4-14/h1-7H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYXVWPMWAMRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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